QC6352

Descripción general

Descripción

QC6352 es un inhibidor potente y selectivo de la familia de demetilasas de lisina 4 (KDM4), que incluye KDM4A, KDM4B, KDM4C y KDM4D. Este compuesto ha mostrado actividades antitumorales y antiproliferativas significativas, particularmente en modelos de cáncer de mama y de colon . This compound es conocido por su capacidad para reducir las poblaciones de células quimiorresistentes e inhibir el crecimiento tumoral in vivo .

Aplicaciones Científicas De Investigación

Ha demostrado eficacia en la inhibición del crecimiento de células madre similares a las del cáncer de mama y la reducción de la formación de tumores en modelos de xenotrasplantes . Además, se ha demostrado que QC6352 desencadena la senescencia celular en células de cáncer gástrico que albergan mutaciones TP53, lo que lo convierte en un candidato prometedor para terapias contra el cáncer dirigidas . La capacidad del compuesto para interrumpir la biogénesis de ribosomas e inducir respuestas de daño al ADN destaca aún más su potencial como agente anticancerígeno .

Mecanismo De Acción

QC6352 ejerce sus efectos inhibiendo la familia de enzimas KDM4, que participan en la desmetilación de las proteínas histonas. Esta inhibición conduce a la acumulación de histonas metiladas, lo que da como resultado cambios en la estructura de la cromatina y la expresión genética. Se ha demostrado que el compuesto activa la vía MAPK e inhibe la proteína fosfatasa 5 (PP5), contribuyendo a sus efectos antiproliferativos . This compound también reduce los niveles de receptor del factor de crecimiento epidérmico (EGFR) en células madre similares a las del cáncer de mama, inhibiendo aún más su proliferación y autorrenovación .

Análisis Bioquímico

Biochemical Properties

QC6352 has been identified as a selective KDM4C inhibitor . It interacts with the KDM4C enzyme, a histone methylation modulator, and plays a crucial role in regulating the SP1/CDK2 axis .

Cellular Effects

In cellular processes, this compound has been shown to trigger cellular senescence in gastric cancer cells harboring TP53 mutations . It also blocks the proliferation of breast cancer stem-like cells (BCSC) and prevents the regeneration of original patient tumor histology and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by suppressing KDM4C, thereby regulating the SP1/CDK2 axis . This leads to changes in gene expression and triggers cellular senescence .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound can efficiently trigger cellular senescence in gastric cancer cells harboring TP53 mutations .

Métodos De Preparación

La síntesis de QC6352 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto está disponible en varias formas, incluyendo sólido y solución, para fines de investigación .

Análisis De Reacciones Químicas

QC6352 principalmente experimenta interacciones con la familia de enzimas KDM4. Inhibe estas enzimas uniéndose a sus sitios activos, lo que evita la desmetilación de las proteínas histonas. Esta inhibición conduce a cambios en la expresión genética y las funciones celulares. El compuesto también ha mostrado actividad inhibitoria moderada contra KDM5B . Los principales productos formados a partir de estas reacciones son las histonas desmetiladas, que juegan un papel crucial en la regulación de la expresión genética .

Comparación Con Compuestos Similares

QC6352 es único en su selectividad y potencia como inhibidor de KDM4. Compuestos similares incluyen GSK467, un potente inhibidor de KDM5, y CPI-455, un inhibidor específico de KDM5A . Otro compuesto relacionado es QC8222, que actualmente se está probando en ensayos clínicos para el cáncer de colon avanzado . En comparación con estos compuestos, this compound ha mostrado una eficacia superior en la orientación de células madre similares a las del cáncer de mama y de colon y la reducción de las poblaciones de células quimiorresistentes .

Referencias

Propiedades

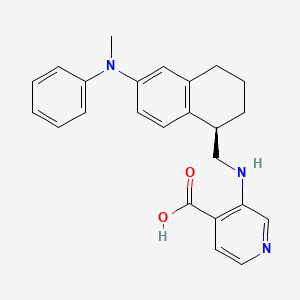

IUPAC Name |

3-[[(1R)-6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMABFRQESMONQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)[C@@H](CCC3)CNC4=C(C=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

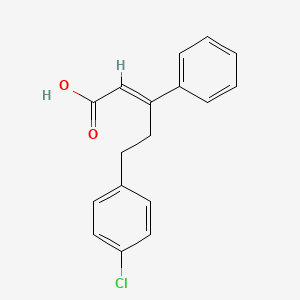

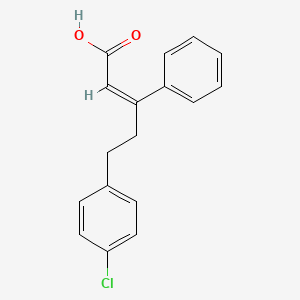

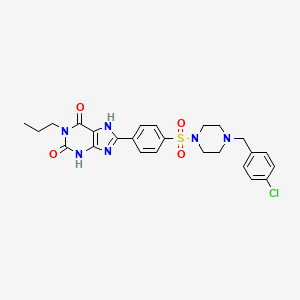

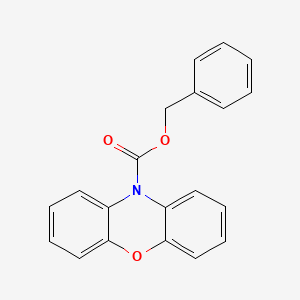

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.